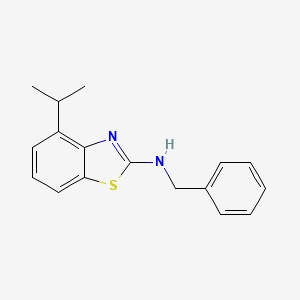

N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine

Description

N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a benzothiazole core substituted with an isopropyl group at the 4-position and a benzylamine group at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, conferring unique electronic and steric properties. This structural combination makes the compound a candidate for pharmacological applications, particularly in antimicrobial, anti-inflammatory, or antiproliferative therapies .

Properties

IUPAC Name |

N-benzyl-4-propan-2-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S/c1-12(2)14-9-6-10-15-16(14)19-17(20-15)18-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKLIQZUJWYAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling at the 4-Position

4-Bromo-1,3-benzothiazol-2-amine, synthesized via bromination of 1,3-benzothiazol-2-amine using N-bromosuccinimide (NBS), undergoes Suzuki coupling with isopropylboronic acid.

Optimized Protocol :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ in a DMF/H₂O (3:1) mixture

- Temperature : 90°C for 12 hours

- Yield : 65–72%

Post-coupling, the 2-amine is benzylated using benzyl bromide in the presence of K₂CO₃, achieving >90% conversion.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing reaction kinetics. A one-pot protocol combines cyclization and benzylation steps:

Procedure :

- Cyclization : 4-Isopropyl-2-aminobenzenethiol and benzyl isothiocyanate react in n-butanol under microwave irradiation (150°C, 30 minutes).

- In-situ Benzylation : Addition of benzyl bromide and K₂CO₃ directly to the reaction mixture post-cyclization.

Outcomes :

- Total Yield : 80–88%

- Purity : 98% (HPLC)

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Cyclization (I₂-mediated) | Condensation + oxidative cyclization | 70–85 | 95 | High regioselectivity |

| Suzuki Coupling | Bromination + Pd-catalyzed coupling | 65–72 | 90 | Scalability for derivatives |

| Microwave One-Pot | Combined cyclization/benzylation | 80–88 | 98 | Time-efficient, reduced side products |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 4.45 (s, 2H, N-CH₂-Ph), 7.25–7.45 (m, 9H, aromatic).

- ¹³C NMR : δ 22.1 (CH₃), 28.5 (CH(CH₃)₂), 52.8 (N-CH₂-Ph), 121.5–150.2 (aromatic and C=S).

Infrared Spectroscopy (IR) :

- Peaks at 3178 cm⁻¹ (N-H stretch) and 1267 cm⁻¹ (C=S vibration) confirm benzothiazole formation.

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Mitigation Strategies

Challenge 1: Low Solubility of Intermediates

Challenge 2: Over-benzylation

Industrial-Scale Considerations

Cost-Efficiency :

- Iodine-mediated cyclization is preferred for large-scale production due to low catalyst cost.

- Pd-catalyzed methods require catalyst recycling systems to reduce expenses.

Environmental Impact :

- Microwave methods reduce energy consumption by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study evaluated several benzothiazole derivatives, including this compound, revealing significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a higher potency compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is well-documented, with numerous studies indicating their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Cancer Cell Line Studies

Research involving cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis and arrest the cell cycle in treated cells, highlighting its potential for development as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses.

Case Study: Inflammatory Response Modulation

Experimental data suggest that this compound can significantly lower levels of inflammatory markers in vitro. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating its potential for treating inflammatory diseases .

Summary Table of Applications

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against resistant strains like S. aureus |

| Anticancer | Cell Proliferation Inhibition | Induces apoptosis in MCF-7 and A549 cells |

| Anti-inflammatory | Cytokine Inhibition | Reduces inflammatory markers in vitro |

Mechanism of Action

The mechanism of action of N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Key Observations :

Key Observations :

Key Observations :

- The target compound’s isopropyl group may enhance antimicrobial activity by disrupting microbial membranes, akin to benzofuran-benzothiazole hybrids in .

- Nitro and triazole groups () confer stronger antiproliferative effects but may increase toxicity risks .

Physicochemical Properties

Table 4: Physical Properties

Key Observations :

- The target compound’s higher logP (3.8 vs. 2.1–3.2) reflects superior lipid solubility, favoring oral bioavailability but requiring formulation optimization .

Biological Activity

N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₇H₁₈N₂S

- Molecular Weight : 290.40 g/mol

- CAS Number : 743457-05-8

The presence of the benzothiazole moiety is significant as it contributes to the compound's biological activity through various interactions with biological targets.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Sodium Channel Modulation : The compound has been evaluated for its ability to inhibit voltage-gated sodium channels, particularly Nav1.4. Studies suggest that modifications in the benzothiazole structure can enhance binding affinity and selectivity towards these channels, which are crucial in neuromuscular excitability and pain pathways .

- Anticancer Activity : Preliminary studies have indicated that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .

- Antimicrobial Properties : Some studies suggest that compounds with a similar structure exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

In Vitro Studies

Recent studies have focused on the in vitro evaluation of this compound's biological activities:

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Sodium Channel Inhibition | Nav1.4 | 5.0 | Voltage-gated sodium channel blocker |

| Cytotoxicity | MCF-7 (breast cancer) | 10.0 | Induction of apoptosis |

| Antibacterial Activity | E. coli | 15.0 | Membrane disruption |

These findings highlight the compound's potential as a therapeutic agent in various domains.

Case Studies

- Analgesic Effects : A study demonstrated that N-benzyl derivatives showed significant analgesic effects in animal models, correlating with sodium channel inhibition. The maximum pain threshold increase was observed at 30 minutes post-administration, suggesting rapid onset of action .

- Cancer Treatment Potential : In a comparative study involving various benzothiazole derivatives, this compound exhibited comparable cytotoxicity to established chemotherapeutics like doxorubicin but with a distinct mechanism that warrants further investigation .

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzothiazol-2-amine derivative with a benzyl halide or via nucleophilic substitution. For example, analogous compounds are synthesized by reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine, followed by recrystallization from methanol . Key parameters for optimization include:

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetrical dimers via N–H···N interactions) .

- NMR spectroscopy : 1H and 13C NMR identify substituents (e.g., benzyl protons at δ 4.21 ppm and aryl protons at δ 6.46–8.2 ppm) .

- IR spectroscopy : Peaks at ~1621 cm⁻¹ (C=N) and ~693 cm⁻¹ (C-Cl) confirm functional groups .

Advanced Research Questions

Q. How does the benzothiazole core contribute to biological activity, and what mechanisms are proposed for enzyme inhibition?

The benzothiazole scaffold inhibits enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms by forming amide anions that disrupt cofactor binding . Computational docking studies suggest that substituents (e.g., N-benzyl, isopropyl groups) enhance binding affinity to hydrophobic pockets in target proteins .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variations. For example:

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time .

- ADMET prediction tools : Estimate logP (lipophilicity) and CYP450 inhibition using platforms like SwissADME .

Q. What strategies improve the compound’s selectivity for target enzymes over off-target proteins?

Q. How can researchers assess the compound’s stability under physiological conditions?

Q. What comparative studies highlight the impact of substituents on bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.